Dual Reactive Sites for Orthogonal Iterative Synthesis
Unlike monofunctional analogs such as 1-bromo-4-methylbenzene or 4-(propylsulfonyl)toluene, 1-Bromo-4-(propylsulfonyl)benzene contains two orthogonal reactive sites: a C–Br bond and a C–S bond [1]. This bifunctionality is essential for sequential cross-coupling. Research shows that aryl sulfones act as electrophiles in SMC only after oxidative addition into the C–S bond, a step that is kinetically distinct and slower than C–Br oxidative addition [1]. This difference in activation energy allows for chemoselective coupling at the bromide site first, followed by activation of the sulfone group in a subsequent step, enabling the rapid construction of non-symmetric ter- and quateraryls in just 2–3 steps [1].
| Evidence Dimension | Number of Reactive Sites for Sequential Cross-Coupling |
|---|---|
| Target Compound Data | 2 orthogonal reactive sites (C–Br and C–S) |
| Comparator Or Baseline | 1-Bromo-4-methylbenzene or 4-(Propylsulfonyl)toluene |
| Quantified Difference | Target compound has one additional orthogonal reactive site compared to monofunctional analogs, enabling sequential coupling without intermediate functionalization. |
| Conditions | Suzuki–Miyaura cross-coupling conditions (Pd catalyst, base, boronic acid). |
Why This Matters
This dual reactivity is the defining feature for scientists designing multi-step, convergent syntheses, making the compound a strategic procurement choice over simpler, monofunctional building blocks.
- [1] Chatelain, P., Sau, A., Rowley, C. N., & Moran, J. (2019). Suzuki–Miyaura Coupling of (Hetero)Aryl Sulfones: Complementary Reactivity Enables Iterative Polyaryl Synthesis. Angewandte Chemie International Edition, 58(42), 14959–14963. View Source
